molecular formula C22H27N3O6S B3641395 2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(2-METHYLPROPYL)BENZAMIDE

2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(2-METHYLPROPYL)BENZAMIDE

Cat. No.: B3641395
M. Wt: 461.5 g/mol
InChI Key: TZFXXOHALJGFRV-UHFFFAOYSA-N
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Description

2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(2-METHYLPROPYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin ring, a methanesulfonamido group, and a benzamide structure, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(2-METHYLPROPYL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methanesulfonamido Group: This is achieved by reacting the benzodioxin derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

    Acetamido Group Addition: The intermediate product is then reacted with acetic anhydride to introduce the acetamido group.

    Final Coupling with Benzamide: The final step involves coupling the intermediate with 2-methylpropylbenzamide under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(2-METHYLPROPYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methanesulfonamido group.

Scientific Research Applications

2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(2-METHYLPROPYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology

Properties

IUPAC Name

2-[[2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]acetyl]amino]-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-15(2)13-23-22(27)17-6-4-5-7-18(17)24-21(26)14-25(32(3,28)29)16-8-9-19-20(12-16)31-11-10-30-19/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFXXOHALJGFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(2-METHYLPROPYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(2-METHYLPROPYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(2-METHYLPROPYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(2-METHYLPROPYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(2-METHYLPROPYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(2-METHYLPROPYL)BENZAMIDE

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